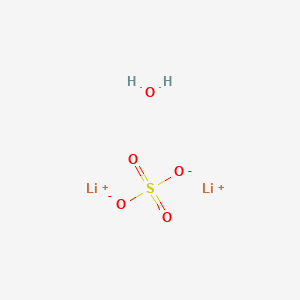
2-(2,4-二硝基苯胺基)乙醇
描述
2-(2,4-Dinitroanilino)ethanol, also known as N-2,4-dinitrophenylethanolamine, is a chemical compound with the molecular formula C8H9N3O5 . It is a compound with spectra that include 1 NMR, 1 FTIR, 1 UV-Vis, and 1 MS (GC) .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2,4-Dinitrophenoxy ethanol, a related compound, has been synthesized and analyzed using techniques such as FTIR spectroscopy, 1H-NMR and 13C-NMR spectroscopy, elemental analysis, gas chromatography, mass spectrometry, and high-performance liquid chromatography .Molecular Structure Analysis
The molecular structure of 2-(2,4-Dinitroanilino)ethanol consists of 8 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 5 oxygen atoms, giving it a molar mass of 227.17 . The compound has a density of 1.4855 (rough estimate), a boiling point of 368.88°C (rough estimate), and a refractive index of 1.7400 (estimate) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2,4-Dinitroanilino)ethanol include a density of 1.4855 (rough estimate), a boiling point of 368.88°C (rough estimate), a flashing point of 224.4°C, and a vapor pressure of 8.62E-09mmHg at 25°C .科学研究应用
废水处理中的厌氧生物转化:Cheng 等人(1996 年)探讨了 2,4-二硝基甲苯(DNT)的厌氧生物转化,DNT 是一种相关化合物,以乙醇为主要底物。这项研究对于了解这些底物对它们在厌氧条件下的生物转化(尤其是在废水处理过程中)的相互影响具有重要意义 (Cheng, Jiayang 等人,1996 年)。
化学合成和应用:Lloyd, P. F. 等人(1972 年)研究了 2-脱氧-2-(2,4-二硝基苯胺基)-D-吡喃葡萄糖及其单甲醚的乙酰溴衍生物的 Koenigs-Knorr 反应,为碳水化合物化学和复杂有机化合物的合成做出了贡献 (Lloyd, P. F., Evans, B., & Fielder, R., 1972)。
反应机理研究:Okada, K. 等人(1978 年)对 2-(乙酰氨基)乙基 2,4-二硝基苯基醚在二甲基亚砜中的碱催化 Smiles 重排的研究提供了对芳香亲核取代反应(在有机合成中至关重要)的机理方面的见解 (Okada, K., Matsui, K., & Sekiguchi, S., 1978)。
潜在抗炎剂的开发:Rao, K. N. 等人(1995 年)合成了 N-[吡啶基(苯基)羰基氨基]-烷基-1,2,3,6-四氢吡啶,展示了 2,4-二硝基苯胺衍生物在开发潜在抗炎药中的应用 (Rao, K. N., Redda, K., Onayemi, F. Y., Melles, H., & Choi, J., 1995)。
溶解度和热力学研究:Xu, R. 等人(2016 年)对 2,4-二硝基苯胺在各种有机溶剂中的溶解度进行了测定和热力学建模,为优化类似化合物的纯化工艺提供了有价值的数据 (Xu, R., Xu, A., Du, C., Cong, Y., & Wang, J., 2016)。
属性
IUPAC Name |
2-(2,4-dinitroanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O5/c12-4-3-9-7-2-1-6(10(13)14)5-8(7)11(15)16/h1-2,5,9,12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKBBNLNJMLKDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062083 | |
| Record name | Ethanol, 2-[(2,4-dinitrophenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dinitroanilino)ethanol | |
CAS RN |
1945-92-2 | |
| Record name | 2-[(2,4-Dinitrophenyl)amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1945-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-((2,4-dinitrophenyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001945922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dinitrophenylaminoethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-[(2,4-dinitrophenyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-[(2,4-dinitrophenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-N-[2-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)phenyl]acetamide](/img/structure/B156289.png)









